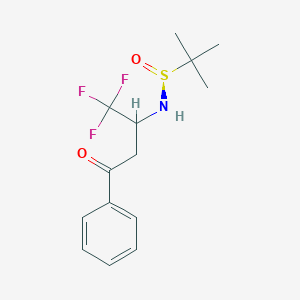
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a sulfinamide group, which is known for its utility in asymmetric synthesis and as a chiral auxiliary.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methylpropane-2-sulfinamide and 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like triethylamine or sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfinamides.
Aplicaciones Científicas De Investigación
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide
- 2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfonamide
Comparison
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Functional Groups: The presence of the sulfinamide group in (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide distinguishes it from sulfonamide derivatives, which may have different reactivity and applications.
Propiedades
Fórmula molecular |
C14H18F3NO2S |
|---|---|
Peso molecular |
321.36 g/mol |
Nombre IUPAC |
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12?,21-/m0/s1 |
Clave InChI |
PSARJNDBMICJKA-FHQWGVRCSA-N |
SMILES isomérico |
CC(C)(C)[S@](=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F |
SMILES canónico |
CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


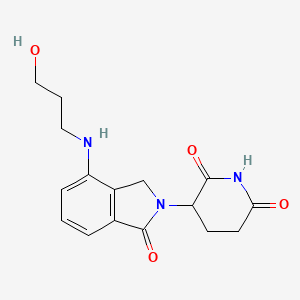
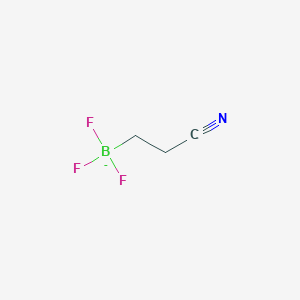
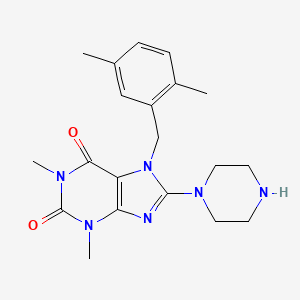
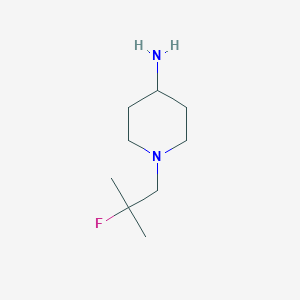
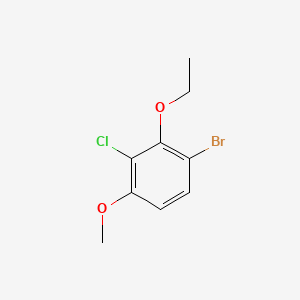
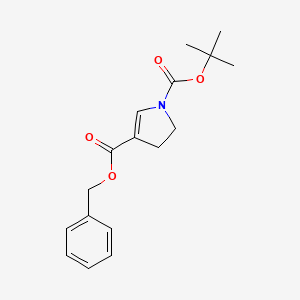
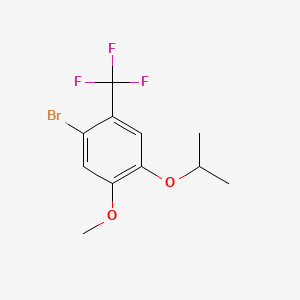
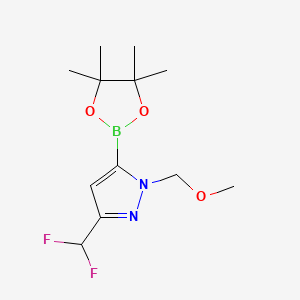
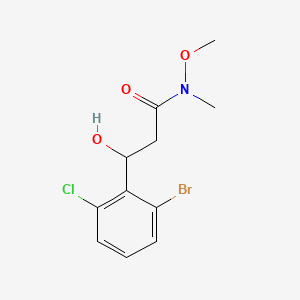
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
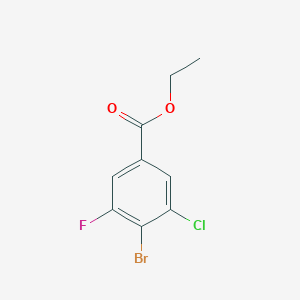

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
